5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

描述

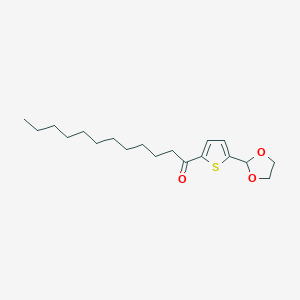

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone is an organic compound that features a unique combination of a dioxolane ring and a thienyl group attached to an undecyl ketone chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol . The thienyl group can be introduced via a coupling reaction, such as the Stille or Suzuki coupling, using appropriate thienyl halides and organometallic reagents . The undecyl ketone chain is then attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone can undergo various chemical reactions, including:

Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hypervalent iodine reagents are commonly used for the oxidation of dioxolane rings.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents for ketones.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Alcohols.

Substitution: Substituted thienyl derivatives.

科学研究应用

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone is a dithienylethene compound known for its photochromic properties, which allows it to switch between different structural forms when exposed to ultraviolet (UV) light. This unique characteristic makes it suitable for various applications in optical storage and optoelectronic devices. In its crystalline state, the compound is colorless but turns magenta upon UV irradiation, indicating a reversible transformation that can be applied in different technologies.

Potential Applications

This compound's versatility makes it useful in several research and technology fields.

Optoelectronics

Due to its photochromic properties, this compound has potential applications in optoelectronics.

Optical Storage

The compound's ability to switch between structural forms when exposed to UV light makes it suitable for optical storage applications.

Materials Science

The unique balance of hydrophobicity and reactivity makes this compound particularly suitable for targeted applications in materials science.

Interactions

Interaction studies of this compound primarily focus on its behavior under UV light exposure and its interactions with other chemical species. These studies are crucial for understanding how the compound behaves in practical applications and how it can be optimized for specific uses. Research into its interactions with biological systems is ongoing and may reveal additional properties relevant to medicinal chemistry.

作用机制

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . The thienyl group may interact with biological targets, contributing to the compound’s bioactivity .

相似化合物的比较

Similar Compounds

1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.

Thienyl Ketones: Compounds with a thienyl group attached to a ketone, but without the dioxolane ring.

Benzo[d][1,3]dioxole Derivatives: Compounds with a benzo[d][1,3]dioxole subunit, which share some structural similarities.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone is unique due to the combination of the dioxolane ring and thienyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

生物活性

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

- Chemical Name : this compound

- Molecular Formula : C20H32O3S

- Molecular Weight : 352.53 g/mol

- CAS Number : 898772-02-6

Synthesis

The synthesis of this compound involves the reaction of thiophenol derivatives with dioxolane intermediates. The process typically requires specific catalysts and conditions to ensure high yield and purity. The structure is confirmed through spectroscopic methods, including NMR and mass spectrometry.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. In a study focusing on various 1,3-dioxolane derivatives:

- Compounds demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) values ranged from 625 to 1250 µg/mL for effective compounds .

Antifungal Activity

In addition to antibacterial properties, these compounds have shown antifungal activity against yeast strains like Candida albicans. The biological screening revealed that most tested derivatives exhibited excellent antifungal activity .

Study on Dioxolanes

A significant study published in Molecules highlighted the synthesis and biological evaluation of new 1,3-dioxolanes. The results indicated that many synthesized compounds had potent antibacterial and antifungal effects, supporting the potential of dioxolane-containing structures in therapeutic applications .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 625 |

| Compound B | E. faecalis | 1250 |

| Compound C | C. albicans | <500 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.

Safety and Toxicity

Preliminary assessments indicate that the compound exhibits low toxicity profiles in vitro; however, comprehensive toxicity studies are necessary to confirm safety for potential therapeutic use .

属性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]dodecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3S/c1-2-3-4-5-6-7-8-9-10-11-16(20)17-12-13-18(23-17)19-21-14-15-22-19/h12-13,19H,2-11,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFPIWOEBQYTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641881 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-00-4 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-dodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。